2-Amino-5-(4-fluoro-3-methylphenyl)pyridine-3-carboxylic acid
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Overview
Description
2-Amino-5-(4-fluoro-3-methylphenyl)pyridine-3-carboxylic acid is a heterocyclic aromatic compound that contains both a pyridine ring and a fluorinated phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(4-fluoro-3-methylphenyl)pyridine-3-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common method involves the initial formation of the pyridine ring followed by the introduction of the fluorinated phenyl group. The amino and carboxylic acid groups are then introduced through subsequent reactions.
For example, the synthesis may start with 2-amino-3-methylpyridine, which undergoes a fluorination reaction using a fluorinating agent such as diethylaminosulfur trifluoride. The resulting fluorinated intermediate is then subjected to a carboxylation reaction to introduce the carboxylic acid group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of catalysts and optimized reaction conditions can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(4-fluoro-3-methylphenyl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carboxylic acid group can yield alcohol derivatives.
Scientific Research Applications
2-Amino-5-(4-fluoro-3-methylphenyl)pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: It is used in the development of new materials and as a precursor for the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2-Amino-5-(4-fluoro-3-methylphenyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The amino and carboxylic acid groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The fluorinated phenyl group can enhance the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-fluoropyridine: Similar structure but lacks the carboxylic acid group.
3-Amino-4-fluorobenzoic acid: Similar structure but lacks the pyridine ring.
2-Amino-4-fluorophenylacetic acid: Similar structure but has an acetic acid group instead of a carboxylic acid group.
Uniqueness
2-Amino-5-(4-fluoro-3-methylphenyl)pyridine-3-carboxylic acid is unique due to the combination of its functional groups and the presence of both a pyridine ring and a fluorinated phenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-amino-5-(4-fluoro-3-methylphenyl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O2/c1-7-4-8(2-3-11(7)14)9-5-10(13(17)18)12(15)16-6-9/h2-6H,1H3,(H2,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATLAGNVONQRISQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(N=C2)N)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90687203 |
Source
|
Record name | 2-Amino-5-(4-fluoro-3-methylphenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90687203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261904-78-2 |
Source
|
Record name | 2-Amino-5-(4-fluoro-3-methylphenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90687203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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